molecular formula C17H13BrClNO2 B4896310 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline

Cat. No.: B4896310
M. Wt: 378.6 g/mol
InChI Key: HEMJTVNWIDVVRN-UHFFFAOYSA-N
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Description

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is an organic compound with the molecular formula C17H13BrClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains both bromine and chlorine substituents on a phenoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-chlorophenol and 8-hydroxyquinoline.

    Etherification: The 2-bromo-4-chlorophenol undergoes etherification with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethanol.

    Coupling Reaction: The 2-(2-bromo-4-chlorophenoxy)ethanol is then coupled with 8-hydroxyquinoline using a suitable coupling agent, such as a base or a catalyst, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxyethoxy side chain can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring and the phenoxyethoxy side chain can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific biological pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    8-[2-(4-bromo-2-chlorophenoxy)ethoxy]quinoline: This compound is similar but has the bromine and chlorine substituents in different positions on the phenoxyethoxy side chain.

    8-[2-(2-bromo-4-fluorophenoxy)ethoxy]quinoline: This compound has a fluorine atom instead of a chlorine atom.

    8-[2-(2-bromo-4-methylphenoxy)ethoxy]quinoline: This compound has a methyl group instead of a chlorine atom.

Uniqueness

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline is unique due to the specific positioning of the bromine and chlorine atoms on the phenoxyethoxy side chain, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

8-[2-(2-bromo-4-chlorophenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO2/c18-14-11-13(19)6-7-15(14)21-9-10-22-16-5-1-3-12-4-2-8-20-17(12)16/h1-8,11H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJTVNWIDVVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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